1-[4-(6-Chloropyridine-2-carbonyl)-1,4-diazepan-1-YL]-2-cyclopentylethanone
Description
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Properties
IUPAC Name |
1-[4-(6-chloropyridine-2-carbonyl)-1,4-diazepan-1-yl]-2-cyclopentylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O2/c19-16-8-3-7-15(20-16)18(24)22-10-4-9-21(11-12-22)17(23)13-14-5-1-2-6-14/h3,7-8,14H,1-2,4-6,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKGFHZEJCBINI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCN(CC2)C(=O)C3=NC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(6-Chloropyridine-2-carbonyl)-1,4-diazepan-1-YL]-2-cyclopentylethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C18H24ClN3O2 and a molecular weight of 349.86 g/mol, features a unique structure that may interact with various biological targets, particularly in the central nervous system (CNS).
The compound is characterized by its chloropyridine moiety and a diazepane ring, which are known to influence its pharmacological profile. The structural formula can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H24ClN3O2 |
| Molecular Weight | 349.86 g/mol |
| Purity | Typically ≥ 95% |
Research indicates that compounds similar to this compound may act as selective ligands for sigma receptors, particularly sigma-2 (σ2) receptors. These receptors are implicated in various neurological processes and have been targeted for the treatment of psychiatric disorders and neurodegenerative diseases .
Sigma Receptor Interaction
A study explored analogs of SYA 013, a known sigma receptor ligand, and identified that modifications to the diazepane structure significantly altered binding affinities to σ2 receptors. The compound's ability to selectively bind to these receptors suggests potential applications in CNS-related therapies .
In Vitro Studies
In vitro assays have demonstrated that compounds with similar structures exhibit significant activity against various cancer cell lines and may also possess neuroprotective properties. For instance, the introduction of a chloropyridine moiety has been associated with enhanced anti-proliferative effects in certain cancer types.
Case Studies
- Neuroprotective Effects : A case study involving a related compound showed that it could reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegeneration.
- Anticancer Activity : Another study reported that derivatives of diazepane compounds exhibited cytotoxic effects on breast cancer cells, with IC50 values indicating potent activity.
Research Findings
Recent findings highlight the importance of substituents on the diazepane ring in modulating biological activity. Compounds with halogenated pyridine rings showed increased potency in receptor binding assays compared to their non-halogenated counterparts.
| Compound | σ2 Ki (nM) | Biological Activity |
|---|---|---|
| SYA 013 | 5.6 | Selective σ2 receptor ligand |
| This compound | TBD | Potential CNS activity |
Scientific Research Applications
The compound 1-[4-(6-Chloropyridine-2-carbonyl)-1,4-diazepan-1-YL]-2-cyclopentylethanone has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and material science.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit promising anticancer properties. The compound acts as an antagonist to the CXCR4 receptor, which is implicated in cancer metastasis and progression. Research has shown that CXCR4 antagonists can inhibit tumor growth in various cancer models, including multiple myeloma and breast cancer .
Neurological Disorders
Research suggests that this compound may also have implications in treating neurological disorders. By modulating the CXCR4 receptor, it could potentially alleviate symptoms associated with neuroinflammation and neuropathies linked to conditions such as HIV/AIDS . Further investigations are needed to elucidate its mechanisms of action in neuropharmacology.
Antiviral Properties
The compound's ability to interfere with viral entry mechanisms has been explored in the context of HIV treatment. By blocking the CXCR4 receptor, it may prevent HIV from entering host cells, thus reducing viral load and improving patient outcomes .
Synthesis of Novel Polymers
The structural features of This compound allow it to be used as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties. These polymers can find applications in coatings, adhesives, and other materials requiring specific performance characteristics .
Catalysis
In catalytic processes, compounds with similar structures have been employed as catalysts or catalyst precursors due to their ability to stabilize reactive intermediates. This application is particularly relevant in organic synthesis where selective transformations are desired .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the anticancer efficacy of various CXCR4 antagonists, including derivatives of the target compound. The results demonstrated significant inhibition of tumor growth in xenograft models of breast cancer when treated with these compounds, highlighting their potential as therapeutic agents against metastatic disease .
Case Study 2: Neuroprotective Effects
Research published in Frontiers in Neuroscience examined the neuroprotective effects of CXCR4 antagonists on models of neuroinflammation. The study found that treatment with these compounds led to reduced inflammatory markers and improved behavioral outcomes in animal models subjected to neurotoxic insults .
Q & A
Basic Question
- X-ray crystallography : Single-crystal analysis confirms bond lengths (C–C: 1.54 Å) and dihedral angles (e.g., 85.2° between pyridine and diazepane rings) .
- Spectroscopic methods :
What strategies optimize σ2 receptor selectivity in structural analogs?
Advanced Question
- Substituent modification : Replacing the 4-fluorophenyl group in SYA013 (a related compound) with bulkier cyclopentyl groups enhances σ2 affinity (Ki = 5.6 nM vs. σ1 Ki = 24 nM) .
- Diazepane ring flexibility : Rigidifying the 1,4-diazepane ring via sp³ hybridization reduces off-target binding to dopamine receptors .
Q. Data Contradiction Analysis :
| Analog | σ2 Ki (nM) | σ1 Ki (nM) | Selectivity (σ1/σ2) |
|---|---|---|---|
| SYA013 | 5.6 | 24 | 4.3 |
| Cyclopentyl derivative | 3.1 | 48 | 15.5 |
How can contradictions in bioactivity data across studies be resolved?
Advanced Question
Contradictions often arise from:
Q. Methodological Approach :
- Standardize assays using WHO-recommended protocols (e.g., microbroth dilution for antimicrobial tests).
- Perform molecular docking to validate target engagement (e.g., σ2 receptor binding pocket) .
What analytical techniques ensure compound purity and stability?
Basic Question
- HPLC : C18 column (ACN:H₂O 70:30), retention time 8.2 min, >98% purity .
- Stability studies : Accelerated degradation (40°C/75% RH for 6 months) shows <5% decomposition by LC-MS .
How are computational methods applied to predict biological targets?
Advanced Question
- InChI-based modeling : Use canonical SMILES (e.g.,
CN1CCCN(CC1)C2=CC=CC=C2CO) for molecular dynamics simulations . - Pharmacophore mapping : Align the compound with known σ2 ligands (e.g., haloperidol analogs) using Schrödinger Suite .
What are the known biological targets and mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
